4-Fluoroisoindoline-1,3-dione
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through a visible-light-promoted reaction catalyzed by fac-Ir(ppy)3 at room temperature . Another study describes a metal-free approach to modify the isoquinoline-1,3-dione scaffold, where diazonium cations are trapped with arenes or HF to introduce aryl groups or a fluorine atom, respectively . These methods provide a foundation for the synthesis of 4-Fluoroisoindoline-1,3-dione by potentially adapting the diazonium trapping strategy to incorporate the fluorine atom at the 4-position.
Molecular Structure Analysis
X-ray structural analysis has been used to characterize the molecular structure of related compounds. For instance, a fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetal has been synthesized, and its structure was elucidated, revealing the stabilization of the amino tautomer and the presence of H-bonded dimers in the solid state . Similarly, the structure of 3-(4-fluorophenylhydrazone)pentane-2,4-dione was determined using X-ray diffraction, showing intramolecular H-bonds and a hydrazone structure . These studies suggest that 4-Fluoroisoindoline-1,3-dione would also exhibit a planar structure with potential for intramolecular hydrogen bonding.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. The study of 3-(4-fluorophenylhydrazone)pentane-2,4-dione revealed high reactivity in its hydrazone form, which was stabilized by intramolecular hydrogen bonds . This indicates that 4-Fluoroisoindoline-1,3-dione could also participate in reactions that exploit its potential for resonance stabilization and intramolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-Fluoroisoindoline-1,3-dione have been investigated. For example, the title compound 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione was found to have a nearly planar isoindoline-1,3-dione fragment and formed intermolecular hydrogen bonds in the solid state . These findings suggest that 4-Fluoroisoindoline-1,3-dione would likely exhibit similar planarity and have the capacity to engage in hydrogen bonding, which could affect its solubility, stability, and reactivity.
Scientific Research Applications
Herbicide Development
4-Fluoroisoindoline-1,3-dione derivatives have been explored as potent protoporphyrinogen oxidase inhibitors, a promising target for herbicide discovery. Novel phthalimide derivatives, including 4-fluoroisoindoline-1,3-dione, demonstrated excellent herbicidal efficacy, comparable to commercial herbicides like Flumioxazin, Atrazine, and Chlortoluron. Their mode of action involves inhibiting the PPO enzyme, which contributes to their herbicidal activities (Gao et al., 2019).
Synthesis of Isoindoline Derivatives
Studies have explored the synthesis and characterization of various isoindoline-1,3-dione derivatives. These studies focus on understanding the structural and molecular properties of these compounds, which are crucial for their applications in different scientific fields, such as material science and medicine (Vesek et al., 2012).
Development of Fluorescent Probes
4-Fluoroisoindoline-1,3-dione has been utilized in the development of fluorescent probes for various applications. These probes can be used for detecting specific molecules or ions, and are important in biological, biochemical, and biomedicine fields. For instance, they are employed in one- and two-photon imaging, highlighting their utility in sophisticated imaging techniques (Sun et al., 2018).
Green Chemistry Applications
The synthesis of isoindoline-1,3-dione derivatives using environmentally friendly methods is an emerging area of research. For example, using the Water Extract of Onion Peel Ash (WEOPA) method provides a greener alternative for synthesizing these derivatives, avoiding harmful reagents and contributing to bio-waste management (Journal et al., 2019).
Antiviral Research
In the context of antiviral research, modifications of the isoindoline-1,3-dione scaffold have shown promise. These modifications, such as chelating with magnesium, have been investigated for inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This suggests potential therapeutic applications of these compounds in HIV treatment (Billamboz et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-fluoroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFGDCOBISHGRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622222 | |
Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroisoindoline-1,3-dione | |
CAS RN |
51108-29-3 | |
Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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